molecular formula C10H8BrNO2 B052611 N-Acetyl-5-Bromo-3-Hydroxyindole CAS No. 114165-30-9

N-Acetyl-5-Bromo-3-Hydroxyindole

Cat. No. B052611
M. Wt: 254.08 g/mol
InChI Key: WOLVOYIZHIXSSE-UHFFFAOYSA-N
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Description

"N-Acetyl-5-Bromo-3-Hydroxyindole" is a compound that can be categorized within the broader class of indoles—a vital group of compounds with significant biological and chemical properties. Indoles and their derivatives have been extensively studied for their diverse chemical reactions, synthesis methods, and physical and chemical properties. Research has explored various indole derivatives, including their synthesis, molecular structure, and reactivity, contributing to fields ranging from medicinal chemistry to materials science.

Synthesis Analysis

The synthesis of indole derivatives, including bromoindoles and hydroxyindoles, often involves reactions that introduce functional groups at specific positions on the indole nucleus. Techniques such as alkylation, acylation, and oxidation play crucial roles in these syntheses. For instance, the oxidation chemistry of 5-hydroxyindole under biomimetic conditions can produce complex mixtures of oligomeric products, illustrating the reactivity of hydroxyindole derivatives (Napolitano, d’Ischia, & Prota, 1988).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods, including NMR, are fundamental in elucidating the molecular structure of indole derivatives. These techniques have been used to determine the structure of complex indole derivatives, showcasing the importance of molecular structure analysis in understanding the properties and reactivity of such compounds (Hugel, Greenwood, & Mackay, 1992).

Chemical Reactions and Properties

Indole derivatives undergo a wide range of chemical reactions, including electrophilic substitution, which plays a significant role in functionalizing the indole nucleus. Such reactions are pivotal for synthesizing new indole-based compounds with potential biological activities. The reactivity pattern of indole derivatives towards electrophilic substitution reactions has been demonstrated in studies exploring the synthesis of new compounds with antimicrobial activities (Donawade & Gadaginamath, 2005).

Scientific Research Applications

Glioma Cell Proliferation and Metabolism

A study explored the impact of a 3-acetyl analogue of 5-hydroxyindole on rat C6 glioma cell functions. The compound, at 10 μmol/L concentration, significantly reduced mitochondrial membrane potential, induced autophagy, and decreased the proliferation of C6 glioma cells. This effect was comparable to rotenone, an inhibitor of cell respiration (Panada et al., 2022).

Antimicrobial Activity

A derivative of 5-hydroxyindole, specifically 6-bromo-1-butyl-3-ethoxycarbonyl-2-methylindol-5-yloxyacetonitrile, was synthesized and screened for its antimicrobial activities. This research highlights the potential of modified 5-hydroxyindoles in antimicrobial applications (Gadaginamath & Patil, 2002).

Chemiluminescence Detection

A sensitive high-performance liquid chromatographic method with chemiluminescence detection for 5-hydroxyindoles, including N-acetyl-5-hydroxytryptamine, was developed. This method, using 4-dimethylaminobenzylamine, enables sensitive detection of these compounds in human platelet-poor plasma (Ishida et al., 2000).

Potentiation of Receptor-Mediated Responses

5-Hydroxyindole was found to potentiate human alpha 7 nicotinic acetylcholine receptors (nAChRs) mediated responses. This indicates a potential neurological application, enhancing neurotransmitter efficacy (Zwart et al., 2002).

Liquid Chromatographic Determination

A novel liquid chromatographic method was described for 5-hydroxyindoles, providing improved selectivity and sensitivity. This method involves precolumn derivatization and separation of the derivatives using a fluorous LC column, useful in analyzing these compounds in human plasma (Sakaguchi et al., 2015).

Electrochemical Oxidation Study

The electrochemical oxidation of 5-hydroxyindole-3-acetamide was studied, proposing an oxidation route to various hydroxylated dimers. This research provides insights into the electrochemical behavior of such compounds (Goyal & Sangal, 2005).

In Vitro Antiproliferative Activity

A study on N-aryl thioureas and 3-bromo-acetylacetone condensation revealed the synthesis of aminothiazoles and iminodihydrothiazoles, showing moderate in vitro antiproliferative activity on human cervical cancer cells (Shi et al., 2011).

Online Photocatalytic Derivatization

An online photocatalytic device was developed for fluorescence derivatization of 5-hydroxyindoles, providing a sensitive and selective liquid chromatographic method for their determination (Todoroki et al., 2006).

Neuroendocrine Tumors Marker

5-Hydroxyindole acetic acid, a marker in neuroendocrine tumors, has been a significant biochemical marker in diagnosing and monitoring these tumors. This review discusses its clinical utility and the challenges in its analysis (Ewang-Emukowhate et al., 2019).

Safety And Hazards

This compound is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . In case of contact, it is advised to wash off with soap and plenty of water and consult a doctor .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

properties

IUPAC Name

1-(5-bromo-3-hydroxyindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-6(13)12-5-10(14)8-4-7(11)2-3-9(8)12/h2-5,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLVOYIZHIXSSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=C1C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150659
Record name 1H-Indol-3-ol, 1-acetyl-5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-5-Bromo-3-Hydroxyindole

CAS RN

114165-30-9
Record name 1H-Indol-3-ol, 1-acetyl-5-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114165309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indol-3-ol, 1-acetyl-5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-acetyl-5-bromo-3-acetoxyindole (1.0 g, 3.38 mmol) and sodium sulfite (1.0 g, 7.94 mmol) were mixed in 20 ml water. After heated for 3 hours at 80° C., the reaction mixture was cooled down to room temperature, and then extracted with ethyl acetate (50 ml×2). The combined organic phases were dried and evaporated to obtain a solid as white needles (1-acetyl-5-bromo-3-hydroxyindole) (0.7 g, yield: 82%; mp: 180-182° C.).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
82%

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